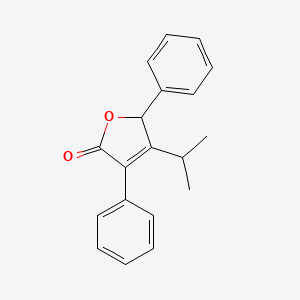![molecular formula C17H38SSi5 B14214407 2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 832083-97-3](/img/structure/B14214407.png)
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound that features a unique structure combining silicon, sulfur, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with hexamethyldisilane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the trimethylsilyl group is introduced to the hexamethyldisilane backbone. The presence of a phenyl group is achieved through the use of phenylmagnesium bromide in a Grignard reaction, which attaches the phenyl group to the silicon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of silanes with reduced oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., methoxide, ethoxide), polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced silanes.
Substitution: Halosilanes, alkoxysilanes.
科学的研究の応用
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials for electronics and coatings.
作用機序
The mechanism of action of 2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and sulfur atoms. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial for its reactivity and applications.
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent and in hydrosilylation reactions.
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: An ortho-benzyne precursor used in aryne chemistry.
Uniqueness
2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the presence of both phenyl and sulfanyl groups, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
832083-97-3 |
|---|---|
分子式 |
C17H38SSi5 |
分子量 |
415.0 g/mol |
IUPAC名 |
dimethyl-phenyl-tris(trimethylsilyl)silylsulfanylsilane |
InChI |
InChI=1S/C17H38SSi5/c1-19(2,3)23(20(4,5)6,21(7,8)9)18-22(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3 |
InChIキー |
RQMFFAPTODCXKX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


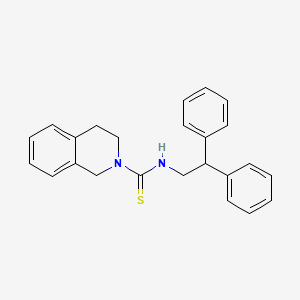
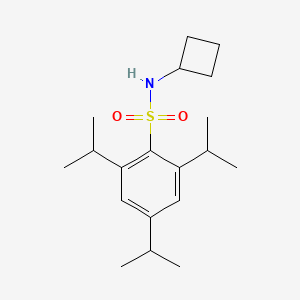

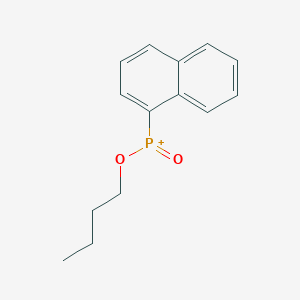

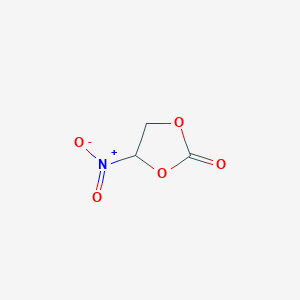
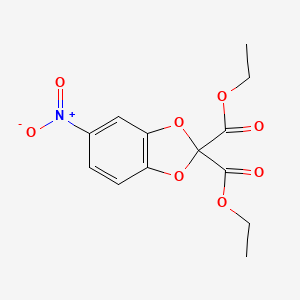

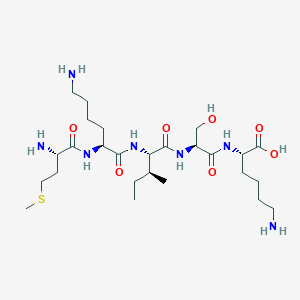

![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
